molecular formula C6H9N3 B1602443 2-(Hydrazinylmethyl)pyridine CAS No. 7112-37-0

2-(Hydrazinylmethyl)pyridine

Cat. No. B1602443
CAS RN: 7112-37-0
M. Wt: 123.16 g/mol
InChI Key: XDWXXCFPUDFKBE-UHFFFAOYSA-N
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Description



  • 2-(Hydrazinylmethyl)pyridine is a heterocyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom.

  • It is used in various applications, including medicinal drugs, agrochemicals, and polymers.

  • The compound’s structure resembles benzene, but one carbon-hydrogen ring set is replaced by a nitrogen atom.





  • Synthesis Analysis



    • Several methods exist for synthesizing pyridines, including reactions based on pyridine rings, cyclization, and cycloaddition reactions.

    • For example, amino-substituted 2-pyridone can be synthesized using palladium catalyst under microwave irradiation.





  • Molecular Structure Analysis



    • 2-(Hydrazinylmethyl)pyridine hydrochloride has the molecular formula C₆H₁₀ClN₃ .

    • Its average mass is 159.617 Da , and the monoisotopic mass is 159.056320 Da .





  • Chemical Reactions Analysis



    • 2-(Hydrazinylmethyl)pyridine can participate in various reactions, including alkenylation/annulation cascades.

    • It can serve as a directing group in cobalt-catalyzed C(sp²)–H bond alkenylation/annulation reactions.





  • Physical And Chemical Properties Analysis



    • 2-(Hydrazinylmethyl)pyridine hydrochloride is a solid with a purity of 98%.

    • It should be stored in a freezer under -20°C.




  • Scientific Research Applications

    Application in Chemistry

    • Field : Chemistry
    • Summary of Application : “2-(Hydrazinylmethyl)pyridine” is used as a reagent in chemical reactions . It has been used in the preparation of pyridine derivatives .
    • Methods of Application : The specific methods of application can vary depending on the reaction. In general, it is used as a reagent and combined with other chemicals under controlled conditions to produce the desired product .
    • Results or Outcomes : The outcomes can vary depending on the specific reaction. In the case of pyridine derivatives, these compounds have shown a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism effects .

    Application in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Summary of Application : Derivatives of pyridine, including “2-(Hydrazinylmethyl)pyridine”, have been reported to have various therapeutic applications .
    • Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary depending on the desired application .
    • Results or Outcomes : Pyridine derivatives have shown a wide range of biological activities, including anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic effects .

    Application in Material Science

    • Field : Material Science
    • Summary of Application : “2-(Hydrazinylmethyl)pyridine” can be used in the synthesis of functional materials .
    • Methods of Application : The compound is used as a building block in the synthesis of these materials. The specific methods of synthesis can vary depending on the desired material .
    • Results or Outcomes : The outcomes can vary depending on the specific material being synthesized .

    Application in Synthesis of Pyridone Compounds

    • Field : Organic Chemistry
    • Summary of Application : “2-(Hydrazinylmethyl)pyridine” can be used in the synthesis of 2-pyridone compounds . These compounds have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
    • Methods of Application : The compound is used as a building block in the synthesis of these materials. The specific methods of synthesis can vary depending on the desired material .
    • Results or Outcomes : The outcomes can vary depending on the specific material being synthesized .

    Application in Drug Discovery

    • Field : Medicinal Chemistry
    • Summary of Application : The 2-pyridone motif, which includes “2-(Hydrazinylmethyl)pyridine”, is used in drug discovery and medicinal chemistry .
    • Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary depending on the desired application .
    • Results or Outcomes : The outcomes can vary depending on the specific drug being developed .

    Safety And Hazards



    • No specific safety information is available for this compound.




  • Future Directions



    • Further research could focus on developing novel pyridine analogs with enhanced anti-inflammatory activities and minimal toxicity.




    I hope this analysis provides a comprehensive overview of 2-(Hydrazinylmethyl)pyridine . If you need further details or have any other requests, feel free to ask!


    properties

    IUPAC Name

    pyridin-2-ylmethylhydrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9N3/c7-9-5-6-3-1-2-4-8-6/h1-4,9H,5,7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XDWXXCFPUDFKBE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=NC(=C1)CNN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70585536
    Record name 2-(Hydrazinylmethyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70585536
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    123.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Hydrazinylmethyl)pyridine

    CAS RN

    7112-37-0
    Record name 2-(Hydrazinylmethyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70585536
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    E Schreiner, S Braun, C Kwasnitschka… - Advanced Synthesis …, 2014 - Wiley Online Library
    A copper(I)‐catalyzed carboxylation of terminal alkynes followed trapping of the carboxylate with methyl iodide provides a straightforward access to 3‐substituted methyl propiolates that …
    Number of citations: 23 onlinelibrary.wiley.com
    Z Wang, M Wang, X Yao, Y Li, J Tan, L Wang… - European journal of …, 2012 - Elsevier
    A series of pyridazines were prepared and evaluated for their anti-HIV activity. The new synthetic route involving a novel rearrangement reaction provided a practical method for the …
    Number of citations: 40 www.sciencedirect.com
    JW Beatty, EA Lindsey, R Thomas-Tran… - Journal of medicinal …, 2020 - ACS Publications
    CD73 is an extracellular mediator of purinergic signaling. When upregulated in the tumor microenvironment, CD73 has been implicated in the inhibition of immune function through …
    Number of citations: 40 pubs.acs.org

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